- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

935455-28-0 structure
Nome del prodotto:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Numero CAS:935455-28-0
MF:C4H10ClNO2S
MW:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- Chiave InChI: MGZQMSFXPSKBDY-WCCKRBBISA-N
- Sorrisi: O=S1(CC[C@H](N)C1)=O.Cl
Proprietà calcolate
- Massa esatta: 171.0120774g/mol
- Massa monoisotopica: 171.0120774g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 167
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D962256-3g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 3g |
$2280 | 2024-08-03 | |
eNovation Chemicals LLC | D962256-5g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 5g |
$2950 | 2024-08-03 | |
Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
Enamine | EN300-7614021-0.05g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 0.05g |
$168.0 | 2025-02-24 | |
Enamine | EN300-7614021-10.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 10.0g |
$3131.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
¥8064.00 | 2024-04-24 | |
eNovation Chemicals LLC | D962256-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 1g |
$1350 | 2024-08-03 | |
Enamine | EN300-7614021-0.25g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 0.25g |
$361.0 | 2025-02-24 | |
Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
Enamine | EN300-7614021-1.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 1.0g |
$728.0 | 2025-02-24 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Riferimento
- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
Riferimento
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
Riferimento
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Riferimento
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
Riferimento
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux
Riferimento
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
Riferimento
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Letteratura correlata
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):174.0/694.0